

Commercial availability of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984

[Get Quote](#)

Technical Guide: 2-Bromo-1-chloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of **2-Bromo-1-chloro-3-methoxybenzene** (CAS No. 174913-08-7). This versatile halogenated aromatic compound serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Commercial Availability

2-Bromo-1-chloro-3-methoxybenzene is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

Supplier	Available Quantities	Purity
AOBChem	250mg, 500mg, 1g, 5g, 10g, 25g, 100g	97%
ChemicalBook	Inquire for details	Inquire for details
CymitQuimica	100mg, 250mg, 1g, 5g, 25g	97%
Fluorochem	Inquire for details	Inquire for details
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.	Inquire for details	Inquire for details
Shanghai Jian Chao Chemical Technology Co., Ltd.	Inquire for details	Inquire for details
SuZhou ShiYa Biopharmaceuticals, Inc.	Inquire for details	Inquire for details
Wuhan ariel chemical Co., LTD.	Inquire for details	Inquire for details

Physicochemical Properties

The key physicochemical properties of **2-Bromo-1-chloro-3-methoxybenzene** are summarized below. These computed properties provide essential information for reaction planning and safety considerations.[\[1\]](#)

Property	Value
Molecular Formula	C ₇ H ₆ BrClO
Molecular Weight	221.48 g/mol
CAS Number	174913-08-7
Appearance	Inquire with supplier (typically a solid or oil)
Boiling Point	235.8±20.0°C at 760 mmHg (Predicted)
Density	Inquire with supplier
XLogP3	2.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	219.92906 Da
Monoisotopic Mass	219.92906 Da
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	10

Synthesis and Experimental Protocols

2-Bromo-1-chloro-3-methoxybenzene is a key intermediate in organic synthesis.^[2] A plausible synthetic route involves the electrophilic bromination of 3-chloroanisole. While a specific protocol for this exact transformation is not readily available in the literature, a general procedure for the bromination of an activated aromatic ring can be adapted.

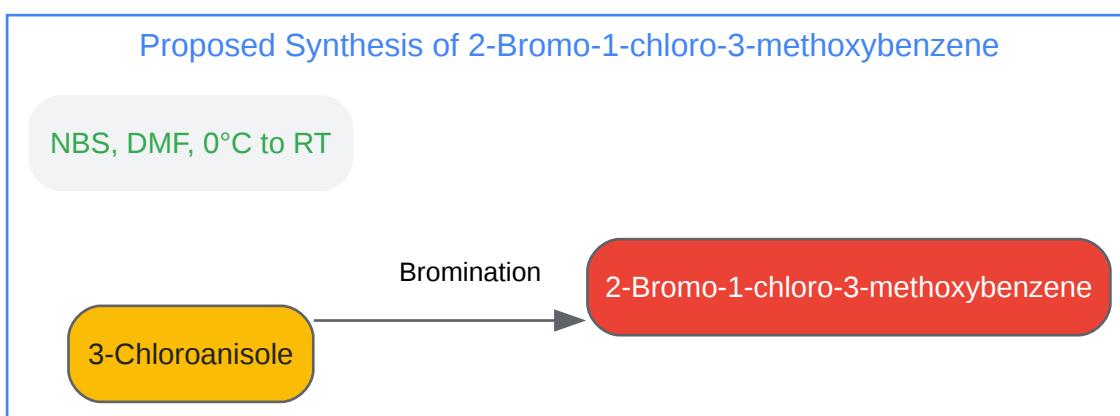
Proposed Synthesis of 2-Bromo-1-chloro-3-methoxybenzene

This protocol is a representative example and may require optimization.

Reaction: Electrophilic Bromination of 3-Chloroanisole

Materials:

- 3-Chloroanisole
- N-Bromosuccinimide (NBS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate


Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-chloroanisole (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath with stirring.
- Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Bromo-1-chloro-3-methoxybenzene**.

[Click to download full resolution via product page](#)

Synthesis of **2-Bromo-1-chloro-3-methoxybenzene**.

Applications in Drug Discovery and Development

The presence of three distinct functional groups (bromo, chloro, and methoxy) on the benzene ring makes **2-Bromo-1-chloro-3-methoxybenzene** a valuable building block for creating complex molecular architectures.^[2] The chloro and methoxy groups are frequently found in drug molecules and can significantly influence their pharmacological properties.

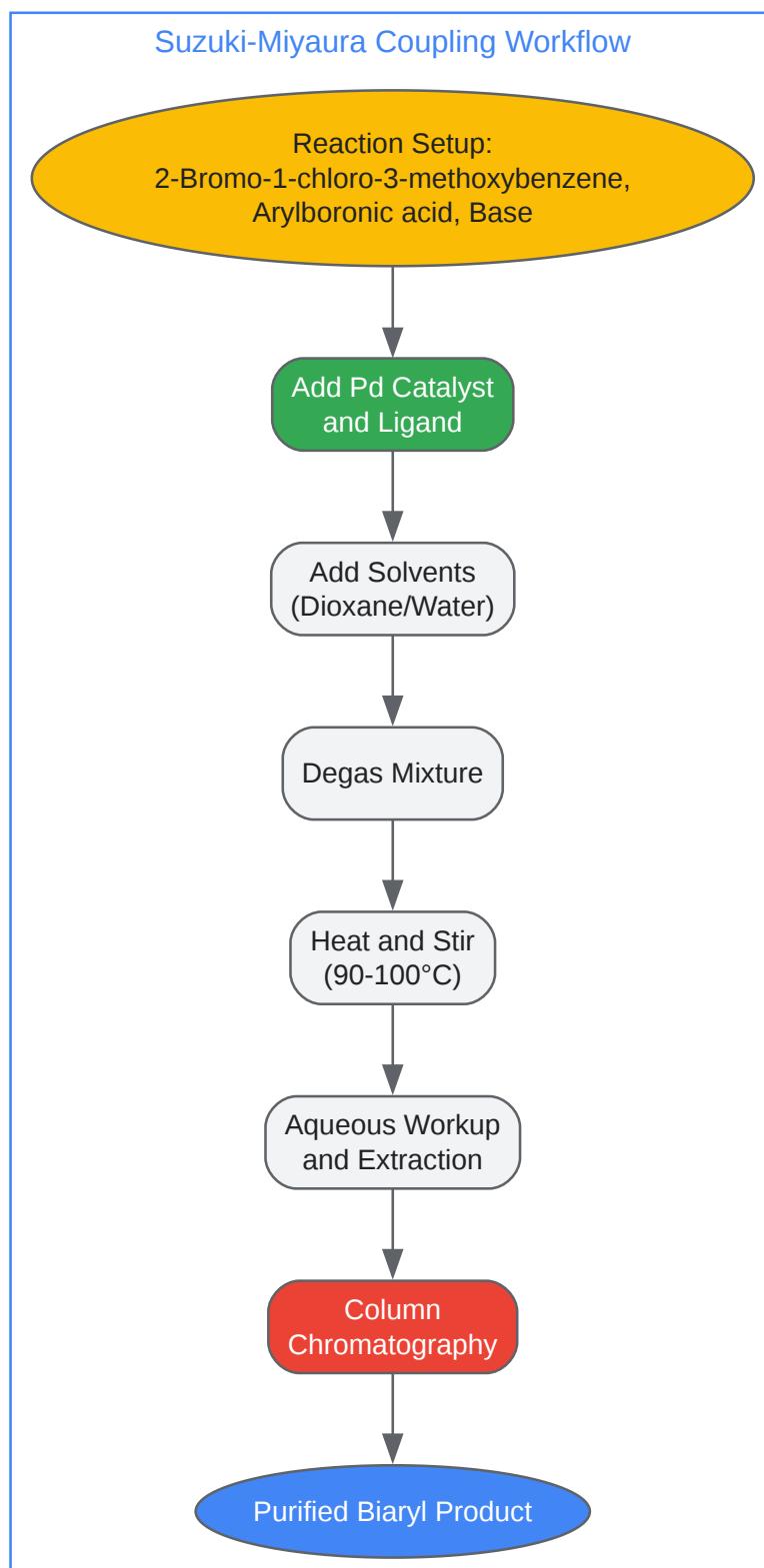
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-Bromo-1-chloro-3-methoxybenzene** with an arylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.

Materials:

- **2-Bromo-1-chloro-3-methoxybenzene**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate


Equipment:

- Schlenk flask or sealed reaction vial

- Magnetic stirrer and stir bar
- Oil bath
- Inert gas (Argon or Nitrogen) supply
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a Schlenk flask, add **2-Bromo-1-chloro-3-methoxybenzene** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this catalyst/ligand mixture to the main reaction flask.
- Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
- Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes, or by using three freeze-pump-thaw cycles.
- Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

[Click to download full resolution via product page](#)

Suzuki-Miyaura cross-coupling experimental workflow.

The resulting biaryl structures can serve as precursors for a wide range of biologically active molecules. For instance, similar halogenated building blocks are utilized in the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The strategic placement of the chloro and methoxy groups can be leveraged to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its interaction with biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-chloro-3-methoxybenzene | C7H6BrClO | CID 22435547 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- To cite this document: BenchChem. [Commercial availability of 2-Bromo-1-chloro-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169984#commercial-availability-of-2-bromo-1-chloro-3-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com